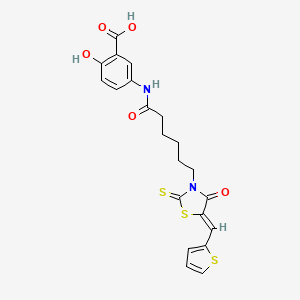

(Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid

Description

This compound is a structurally complex thiazolidinone derivative featuring a thiophen-2-ylmethylene substituent at the 5-position of the thiazolidinone core, a 2-thioxo group at the 2-position, and a 4-oxo moiety. Thiazolidinones are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiophene ring may confer unique electronic and steric properties, influencing binding affinity to biological targets such as enzymes or receptors .

Properties

IUPAC Name |

2-hydroxy-5-[6-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S3/c24-16-8-7-13(11-15(16)20(27)28)22-18(25)6-2-1-3-9-23-19(26)17(31-21(23)29)12-14-5-4-10-30-14/h4-5,7-8,10-12,24H,1-3,6,9H2,(H,22,25)(H,27,28)/b17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUFZNRJBJGOEK-ATVHPVEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the thiophene ring and the benzoic acid moiety. Key steps include:

Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Knoevenagel condensation reaction, where a thiophene aldehyde reacts with the thiazolidine derivative in the presence of a base.

Attachment of the Benzoic Acid Moiety: This step involves the coupling of the intermediate product with a benzoic acid derivative using peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the thiazolidine ring can be reduced to alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Antidiabetic Activity

Research has indicated that compounds similar to (Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid exhibit inhibitory effects on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the conversion of cortisone to cortisol, influencing glucose metabolism and fat accumulation. Inhibitors of this enzyme are being explored as potential treatments for diabetes and obesity .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory properties, as thiazolidinones are known for their ability to modulate inflammatory responses. Studies have shown that derivatives can inhibit pro-inflammatory cytokines, offering therapeutic avenues for conditions such as rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

The presence of the thiophenyl group enhances the compound's interaction with biological membranes, which may contribute to antimicrobial activity. Research has demonstrated that similar compounds exhibit efficacy against various bacterial strains, making them candidates for developing new antibiotics .

Case Studies

Several studies have investigated the biological activities of thiazolidinone derivatives:

-

Thiazolidinone Derivatives in Diabetes Management

A study published in the Journal of Medicinal Chemistry evaluated a series of thiazolidinone derivatives for their ability to inhibit 11β-HSD1. The results indicated that modifications to the thiazolidinone ring significantly enhanced inhibitory potency, suggesting that this compound could be optimized for better efficacy against diabetes . -

Anti-inflammatory Effects in Animal Models

Another research effort focused on the anti-inflammatory effects of thiazolidinone compounds in rodent models of inflammation. The study found significant reductions in inflammatory markers and pain response, supporting the potential use of such compounds in treating chronic inflammatory conditions .

Data Tables

Mechanism of Action

The mechanism of action of (Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound belongs to a family of (Z)-5-arylidene-2-thioxothiazolidin-4-one derivatives. Key structural analogs include:

Molecular Docking and Mechanistic Insights

Biological Activity

(Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a thiazolidin ring, which is known for its pharmacological properties, particularly in anti-inflammatory and antimicrobial activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of thiazolidin compounds possess notable antimicrobial properties. The presence of the thiophene ring may enhance this activity due to its electron-rich nature, which can interact with microbial cell membranes.

- Anti-inflammatory Properties : The benzoic acid moiety is often associated with anti-inflammatory effects. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines, suggesting a potential mechanism for reducing inflammation.

- Antioxidant Effects : The hydroxyl group on the benzoic acid structure may contribute to antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Cell Signaling Pathways : The compound could influence various signaling pathways, including NF-kB and MAPK pathways, which are critical in inflammation and immune responses.

- Direct Interaction with Cellular Components : The unique structural features allow it to interact with cellular membranes or proteins, potentially disrupting microbial integrity or modulating cellular responses.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that thiazolidin derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity .

- Anti-inflammatory Effects : Research in Pharmacology Research reported that compounds with similar benzoic acid structures effectively reduced edema in animal models by inhibiting inflammatory mediators .

- Antioxidant Properties : A comparative study in Food Chemistry indicated that compounds containing hydroxyl groups showed superior antioxidant capacity, suggesting potential applications in food preservation and health supplements .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.